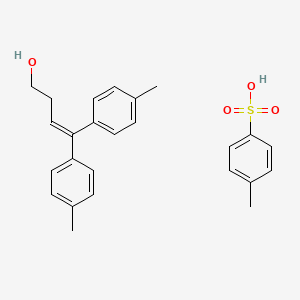
4,4-Bis(4-methylphenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(4-methylphenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid is a compound that combines the properties of both an alcohol and a sulfonic acid. This compound is known for its unique structure, which includes two 4-methylphenyl groups attached to a butenol backbone, and a sulfonic acid group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Allylation of 4-methylbenzaldehyde: One of the primary methods for synthesizing 4,4-Bis(4-methylphenyl)but-3-en-1-ol involves the allylation of 4-methylbenzaldehyde using potassium allyltrifluoroborate in the presence of 18-crown-6.
Prins Cyclization: The compound can also be synthesized through Prins cyclization in the presence of cellulose-sulfonic acid, leading to the formation of the corresponding tetrahydropyran-4-ol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the alcohol group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₃) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
4,4-Bis(4-methylphenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various chemical compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Bis(4-methylphenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid involves its interaction with molecular targets through its functional groups. The alcohol group can form hydrogen bonds, while the sulfonic acid group can participate in ionic interactions. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,4-Bis(4-methylphenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid is unique due to its combination of an alcohol and a sulfonic acid group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
823175-35-5 |
|---|---|
Molecular Formula |
C25H28O4S |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
4,4-bis(4-methylphenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C18H20O.C7H8O3S/c1-14-5-9-16(10-6-14)18(4-3-13-19)17-11-7-15(2)8-12-17;1-6-2-4-7(5-3-6)11(8,9)10/h4-12,19H,3,13H2,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
DJPCVAFOMUKUTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCCO)C2=CC=C(C=C2)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















